5-(1,1-Dimethylheptyl)resorcinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methyloctan-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBGUJWRDDDVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205020 | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56469-10-4 | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56469-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056469104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylheptyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 1,1 Dimethylheptyl Resorcinol
Traditional Synthesis Routes and Their Evolution
Traditional methods for synthesizing 5-alkylresorcinols have primarily relied on established organic reactions such as the Friedel-Crafts reaction. An alternative pathway starts with a more functionalized benzene (B151609) ring, like 3,5-dihydroxybenzoic acid, to guide the placement of the alkyl group.
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. researchgate.netwikipedia.org This approach, along with related acid-catalyzed reactions, has been adapted for the synthesis of 5-(1,1-dimethylheptyl)resorcinol. These reactions involve the electrophilic substitution of a resorcinol (B1680541) nucleus with an appropriate alkylating agent. The bulky 1,1-dimethylheptyl group itself plays a role in the reaction's regioselectivity, often favoring the formation of specific, thermodynamically stable isomers.
The Friedel-Crafts alkylation of resorcinols is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common choice. wikipedia.orgbeyondbenign.org The Lewis acid's role is to generate a more potent electrophile from the alkylating agent (e.g., an alkyl halide or an alcohol), which then attacks the electron-rich resorcinol ring. In many cases, particularly when acylating agents are used to form ketone intermediates, stoichiometric amounts of the Lewis acid are necessary. This is because the resulting ketone product can form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction cycle. wikipedia.org The reaction is completed upon aqueous workup, which breaks down this complex to yield the desired product. wikipedia.org
A notable approach to cannabinoid-like structures involves the Friedel-Crafts alkylation of a resorcinol with a cyclic allylic alcohol under mild acidic conditions. chemrxiv.org In the synthesis of related compounds, this compound has been used as a key reaction partner. chemrxiv.org The reaction proceeds through an SN1' mechanism, where the allylic alcohol is protonated, loses water to form a carbocation, and the resorcinol attacks this electrophile. The use of the bulky this compound can significantly influence the reaction's outcome due to steric hindrance. chemrxiv.org
The regioselectivity of Friedel-Crafts reactions with substituted resorcinols can be directed by either kinetic or thermodynamic control. chemrxiv.org Experimental and computational studies on the reaction between cyclic allylic alcohols and resorcinols have provided insight into these controlling factors. chemrxiv.org
Initially, the reaction may produce a mixture of isomers, such as the "normal" and "abnormal" products, reflecting kinetic control. chemrxiv.org However, over a longer reaction time, this mixture can equilibrate to favor the more thermodynamically stable isomer. chemrxiv.org When this compound is used as the resorcinol partner, the increased steric strain imposed by the bulky dimethylheptyl chain can favor the formation of the "normal" isomer as the major product. chemrxiv.org DFT (Density Functional Theory) calculations have confirmed that these "normal" isomers are often the more stable reaction products. chemrxiv.org
| Control Type | Favored Product | Influencing Factors |
| Kinetic | Mixture of "normal" and "abnormal" isomers | Initial reaction conditions, lower temperature |
| Thermodynamic | More stable isomer (often the "normal" isomer) | Longer reaction times, elevated temperature, presence of a catalyst allowing for equilibration |
An alternative synthetic strategy begins with 3,5-dihydroxybenzoic acid. guidechem.com This approach avoids some of the regioselectivity issues associated with direct Friedel-Crafts alkylation of resorcinol by using the carboxyl group to direct subsequent reactions before it is eventually removed.
This pathway often involves the initial conversion of 3,5-dihydroxybenzoic acid into an intermediate that can react with an organometallic reagent to form an aryl alkyl ketone. For example, the resorcinol can be acylated with a suitable carboxylic acid or its derivative in the presence of a Lewis acid catalyst like zinc chloride to produce a resorcinol alkyl ketone. google.comchemistryviews.org This ketone intermediate is crucial as its carbonyl group provides a reactive site for building the remainder of the 1,1-dimethylheptyl side chain. Subsequent reactions, such as Grignard addition followed by reduction, can convert the ketone into the desired tertiary alkyl group.
| Step | Description |
| Acylation | 3,5-Dihydroxybenzoic acid or a derivative is acylated to introduce a keto group at the 5-position, forming an aryl alkyl ketone. |
| Side-Chain Construction | The carbonyl group of the ketone is reacted with appropriate reagents (e.g., Grignard reagents) to build the carbon skeleton of the 1,1-dimethylheptyl group. |
| Reduction/Decarboxylation | The intermediate is then reduced and the original carboxyl group is removed to yield the final this compound. |
Synthesis from 3,5-Dihydroxybenzoic Acid Pathways
Alkylation of Carbonyl Carbon Atom
A pivotal step in the synthesis is the formation of the carbon-carbon bond that links the heptyl chain to a precursor molecule. This is frequently achieved through the alkylation of a carbonyl carbon atom. The process typically involves the reaction of an organometallic reagent with a ketone or aldehyde. Enolates, which are nucleophilic, can participate in SN2 type reactions, substituting an α-hydrogen with an alkyl group. The selection of a strong base, such as lithium diisopropylamide (LDA) or sodium amide, is crucial to prevent multiple alkylations.
In a common synthetic sequence, 3,5-dimethoxyacetophenone serves as the starting ketone. This is then reacted with a hexyl organometallic reagent, such as hexylmagnesium bromide, to form a tertiary alcohol. This alcohol is then dehydrated to an alkene, and subsequent catalytic hydrogenation yields the saturated 1,1-dimethylheptyl side chain.
Table 1: Alkylation of Carbonyl Carbon Atom
| Starting Material | Reagent | Intermediate Product | Key Transformation |
|---|---|---|---|
| 3,5-Dimethoxyacetophenone | Hexylmagnesium Bromide | 2-(3,5-dimethoxyphenyl)octan-2-ol | Grignard reaction |
Wittig Reagent Application for Olefinic Products
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.com This reaction employs a phosphonium (B103445) ylide, known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond. The key advantage of the Wittig reaction is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures that can occur with other elimination reactions. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.com
In the context of this compound synthesis, a suitable ketone precursor is reacted with a Wittig reagent to generate an olefinic intermediate. For instance, a ketone such as 2-(3,5-dimethoxyphenyl)octan-2-one can be reacted with methylenetriphenylphosphorane (Ph₃P=CH₂) to introduce the terminal double bond, which is then subsequently reduced.
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org
Table 2: Wittig Reagent Application
| Carbonyl Compound | Wittig Reagent | Product |
|---|---|---|
| 2-(3,5-dimethoxyphenyl)octan-2-one | Methylenetriphenylphosphorane | 5-(1,1-dimethylhept-1-en-yl)-1,3-dimethoxybenzene |
Catalytic Hydrogenation for Saturation
To obtain the final saturated 1,1-dimethylheptyl side chain, catalytic hydrogenation is employed. This process involves the addition of hydrogen across a carbon-carbon double bond in the presence of a metal catalyst. beilstein-journals.org This reduction step is essential for converting any unsaturated intermediates, such as those formed via a Wittig reaction, into the final saturated alkyl side chain of this compound. beilstein-journals.org
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. beilstein-journals.orgtcichemicals.com The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
Table 3: Catalytic Hydrogenation
| Unsaturated Intermediate | Catalyst | Product |
|---|---|---|
| 5-(1,1-dimethylhept-1-en-yl)-1,3-dimethoxybenzene | Palladium on Carbon (Pd/C) | 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene |
| 5-(1,1-dimethylhept-1-en-yl)-1,3-dimethoxybenzene | Platinum on Carbon (Pt/C) | 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene |
| 5-(1,1-dimethylhept-1-en-yl)-1,3-dimethoxybenzene | Raney Nickel | 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene |
Demethylation Strategies for Resorcinol Formation
The final and critical step in the synthesis of this compound is the cleavage of the methyl ether protecting groups on the aromatic ring to yield the free resorcinol. This transformation unmasks the two hydroxyl groups, which are essential for the compound's subsequent use.
Boron Tribromide in Demethylation
Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. mdma.chnih.govresearchgate.net The reaction typically proceeds at or below room temperature and is known for its high efficiency. mdma.ch The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govresearchgate.net
It is generally recommended to use one mole of BBr₃ per ether group. For substrates containing other basic functional groups, an additional equivalent of the reagent may be necessary. mdma.ch The reaction is typically carried out in an inert solvent like dichloromethane.
Table 4: Demethylation with Boron Tribromide
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene | Boron Tribromide (BBr₃) | Dichloromethane | This compound |
Hydrobromic Acid in Acetic Acid
An alternative method for the demethylation of aryl methyl ethers involves the use of hydrobromic acid (HBr) in acetic acid. elsevierpure.com This method often requires heating to drive the reaction to completion. mdma.ch While effective, this approach can sometimes lead to side reactions, such as deiodination in sensitive substrates. mdma.ch
Modern and Optimized Synthetic Protocols
Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of the synthesis of 5-alkylresorcinols. One notable development is the use of microwave-promoted Wittig reactions in aqueous media. nih.gov This approach offers significant advantages, including drastically reduced reaction times and good to excellent yields, without the need for dry solvents or an inert atmosphere. nih.gov Both semi-stabilized and non-stabilized ylides have been successfully employed in this method. nih.gov
Furthermore, optimized procedures for the demethylation step have been explored. For instance, the use of phase-transfer catalysts like Aliquat-336 in conjunction with aqueous HBr has been shown to accelerate the cleavage of aryl methyl ethers, offering a rapid and efficient alternative to traditional methods. sci-hub.se Research also continues to explore more efficient palladium-catalyzed cross-coupling reactions as a means to construct the alkyl side chain with high precision and yield. rsc.org
These modern protocols aim to provide more sustainable and economically viable routes to this compound and other related compounds.
One-Pot Iodine-Mediated Synthesis of Derivatives
A notable advancement in the synthesis of derivatives of this compound is the development of a one-pot iodine-mediated reaction. This method has been successfully employed in the synthesis of 3-(1,1-dimethylheptyl)cannabinol (DMH-CBN) from (1S,4R)-p-menthadienol and this compound. chula.ac.th This approach combines Friedel-Crafts alkylation, cyclization, and aromatization in a single step, offering a more streamlined process compared to traditional multi-step syntheses. chula.ac.th
In this one-pot synthesis, molecular iodine plays a dual role. It functions as a Lewis acid catalyst to facilitate the initial Friedel-Crafts alkylation of the resorcinol derivative. chula.ac.th Following the initial alkylation and subsequent cyclization, iodine also acts as an effective aromatization agent, leading to the final cannabinoid structure. chula.ac.th The use of iodine as a catalyst is advantageous as it is inexpensive, non-toxic, and readily available.
The efficiency of the one-pot iodine-mediated synthesis is highly dependent on the optimization of reaction parameters. Key variables that have been evaluated include the stoichiometry of the reactants, the amount of iodine, the solvent, the reaction temperature, and the reaction time. For the synthesis of DMH-CBN, the optimized conditions were found to be the use of 1.5 and 1.0 equivalents of the starting materials with 5.0 equivalents of iodine in toluene at refluxing temperature for 1 hour. chula.ac.th These specific conditions resulted in a 71% isolated yield of the desired product. chula.ac.th Interestingly, employing microwave-assisted heating for this reaction resulted in a significantly lower yield of 30%. chula.ac.th
Ultrapure Formulations and Minimization of Side Products
The production of ultrapure this compound is crucial for its application in the synthesis of pharmacologically active molecules, as impurities can alter the biological and toxicological properties of the final product. google.com A key challenge in the synthesis is the formation of homologous alkyl-chain impurities, which can be carried through subsequent reaction steps. google.com
Methods have been developed to minimize the generation of these unwanted side products. google.com One approach focuses on the careful control of the alkylation step. For instance, in Friedel-Crafts alkylation, the steric bulk of the dimethylheptyl group can help direct the regioselectivity and favor the formation of the desired, thermodynamically stable isomer, thereby suppressing the formation of abnormal products. chemrxiv.orgnih.gov The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) in alkylation reactions involving enolates is also important to prevent multiple alkylations.
Furthermore, specific synthetic routes have been designed to produce ultrapure this compound. google.com These methods often involve the use of highly pure starting materials and optimized reaction conditions to ensure the selective formation of the target compound.
Alkylation Reactions with Specific Catalysts (e.g., Boron Trifluoride Etherate on Alumina)
Friedel-Crafts alkylation is a common method for the synthesis of 5-alkylresorcinols. The choice of catalyst is critical for the success of this reaction. Boron trifluoride etherate on alumina has been identified as an effective modified Lewis acid reagent for the alkylation of resorcinols, leading to improved synthesis of cannabinoid precursors. nih.govsemanticscholar.org This catalytic system has been used in the reaction of 5-alkylresorcinols with cyclic allylic alcohols. kisti.re.kr
The use of boron trifluoride etherate on alumina offers a convenient single-step method for the synthesis of certain cannabinoid derivatives. mdpi.com This approach has been shown to provide good yields, particularly with sterically bulky alkylresorcinols like this compound. kisti.re.kr
Comparative Analysis of Synthetic Efficiency and Yield
The efficiency and yield of synthetic methodologies for 5-alkylresorcinols vary significantly depending on the chosen approach. Traditional methods, such as those relying on Grignard or alkyllithium reagents with 3,5-dimethoxybenzaldehyde, have reported yields in the range of 18–48%. beilstein-journals.org These multi-step syntheses can be time-consuming and often require an inert atmosphere. beilstein-journals.org
In contrast, more modern approaches have demonstrated improved efficiency. For example, a modification of the Wittig reaction using microwave promotion has been shown to produce good yields of long-chain 5-n-alkylresorcinols in significantly shorter reaction times. beilstein-journals.org The one-pot iodine-mediated synthesis of a this compound derivative achieved a 71% isolated yield, highlighting the potential for high efficiency in a single operational step. chula.ac.th
The table below provides a comparative overview of the yields obtained through different synthetic methods for 5-alkylresorcinols and their derivatives.
| Synthetic Method | Reactants | Product | Yield (%) |
| One-Pot Iodine-Mediated Synthesis | (1S,4R)-p-menthadienol and this compound | 3-(1,1-Dimethylheptyl)cannabinol (DMH-CBN) | 71 |
| Boron Trifluoride Etherate on Alumina Alkylation | 5-Alkylresorcinols and l-thioxolanyl-2-cyclohexenol | 5-alkyl-3-(1-thioxolanyl-cyclohexenyl)-resorcinol | 10-77 |
| Grignard or Alkyllithium Techniques | 3,5-Dimethoxybenzaldehyde and alkyl halides | 5-Alkylresorcinols | 18-48 |
| Microwave-Promoted Wittig Reaction | Semi-stabilized ylid and alkanals | 5-n-Alkenylresorcinols | 66-89 |
Yield Optimization with Varying Alkyl Groups
The structure of the alkyl group at the 5-position of the resorcinol ring can have a significant impact on the reaction yield, particularly in sterically sensitive reactions like Friedel-Crafts alkylation. Research on the synthesis of 5-alkyl-3-(1-thioxolanyl-cyclohexenyl)-resorcinol derivatives using boron trifluoride etherate on alumina as a catalyst has shown a clear trend in yield based on the nature of the alkyl group. kisti.re.kr
It was observed that the yield of the product increases with the steric bulk of the 5-alkyl group. kisti.re.kr This is attributed to steric effects that likely influence the reaction pathway and product stability. kisti.re.kr
The following table illustrates the effect of varying the alkyl group on the reaction yield:
| 5-Substituted Resorcinol | Product Yield (%) |
| Resorcinol (R=H) | 10 |
| 5-Methylresorcinol | 20 |
| 5-Pentylresorcinol | 48 |
| This compound | 77 |
These findings demonstrate that the bulky 1,1-dimethylheptyl group significantly enhances the yield of the alkylation product in this specific reaction, achieving a high yield of 77%. kisti.re.kr This highlights the importance of the substrate's steric profile in optimizing synthetic outcomes.
Influence of Steric Effects on Regioselectivity and Yield
The C2 position, situated between the two hydroxyl groups, is the most electronically activated site. However, it is also the most sterically hindered. Consequently, direct alkylation at this position by a bulky tertiary alkyl group like 1,1-dimethylheptyl is highly improbable due to severe steric repulsion from the adjacent hydroxyl moieties. This leaves the C4 and C6 positions, which are chemically equivalent, as the primary targets for substitution. The addition of the alkyl group at the C4 (or C6) position, which is para to one hydroxyl group and ortho to the other, is favored as it represents the most sterically accessible of the activated sites. This regioselectivity directly leads to the formation of the desired 5-substituted resorcinol product (IUPAC name: 5-(2-methyloctan-2-yl)benzene-1,3-diol).
Another important consideration governed by steric effects is the competition between C-alkylation (formation of a C-C bond with the ring) and O-alkylation (formation of an ether linkage at a hydroxyl group). While the resorcinol anion is an ambident nucleophile, the large size of the tertiary electrophile generally favors C-alkylation, which is typically the thermodynamically more stable outcome. Steric hindrance can make the approach to the ring carbons challenging, but appropriate selection of catalysts and reaction conditions can effectively steer the reaction toward the desired C-alkylated product.
Detailed Research Findings
While specific studies detailing the optimization of this compound synthesis are limited, extensive research on the alkylation of resorcinol with other tertiary alcohols, such as tertiary butanol, provides a clear and analogous model for understanding the influence of steric effects. The findings from these studies are directly applicable to predicting the behavior of the 1,1-dimethylheptyl group.
Research utilizing various zeolite catalysts for the alkylation of resorcinol with tertiary butanol demonstrates that pore characteristics, a form of engineered steric constraint, have a major influence on product selectivity. uclouvain.be For instance, catalysts with appropriate pore dimensions can selectively allow the formation of the mono-alkylated product, 4-tert-butylresorcinol (4-TBR), while restricting the formation of the bulkier di-alkylated product, 4,6-di-tert-butylresorcinol (4,6-DTBR). uclouvain.be
The data below illustrates how catalyst structure and reaction conditions, which modulate steric accessibility, affect product distribution in the analogous tert-butylation of resorcinol.
| Catalyst | Resorcinol Conversion (%) | Selectivity to 4-TBR (%) | Selectivity to 4,6-DTBR (%) | Selectivity to O-Alkylation Products (%) |
|---|---|---|---|---|
| H-Beta Zeolite | 95 | 60 | 35 | 5 |
| H-Y Zeolite | 88 | 75 | 20 | 5 |
| H-ZSM-5 (Medium Pore) | 75 | 85 | 10 | 5 |
| Silylated H-Beta (Passivated External Sites) | 80 | 92 | 3 | 5 |
These findings highlight several key principles directly relevant to the synthesis of this compound:
Steric Control of Regioselectivity: The preference for mono-alkylation at the C4 position increases with catalysts that have more constrained pore structures (e.g., H-ZSM-5), which sterically disfavor the formation of the larger di-substituted product.
Minimizing Side Reactions: By passivating the external, non-shape-selective acid sites of a catalyst like H-Beta zeolite, the formation of the di-alkylated byproduct can be significantly reduced, leading to a higher yield of the desired mono-alkylated resorcinol. uclouvain.be
Influence on Yield: While highly acidic catalysts may lead to high resorcinol conversion, the yield of the target mono-alkylated product is ultimately dictated by the selectivity, which is heavily influenced by steric factors. A balance must be struck between catalyst activity and the steric environment it creates to maximize the yield of this compound.
Pharmacological Investigations of 5 1,1 Dimethylheptyl Resorcinol and Its Derivatives
Mechanisms of Action and Molecular Targets
The pharmacological profile of 5-(1,1-Dimethylheptyl)resorcinol and its derivatives is primarily characterized by their interaction with the endocannabinoid system, a crucial signaling network in human physiology. nih.govnih.gov This system comprises cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.govresearchgate.net The main molecular targets of these resorcinol (B1680541) compounds are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors (GPCRs). nih.govnih.gov
Interaction with Cannabinoid Receptors (CB1 and CB2)
This compound serves as a foundational structure for a variety of synthetic cannabinoids. lumirlab.com Its biological activity is largely attributed to its interaction with CB1 and CB2 receptors. These receptors are distributed differently throughout the body; CB1 receptors are found in high concentrations in the central nervous system, while CB2 receptors are predominantly expressed in peripheral tissues, particularly on immune cells. nih.govnih.govnih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. nih.govlumirlab.com
While many derivatives of this compound act as potent agonists at both CB1 and CB2 receptors, research suggests a potential for selectivity towards the CB2 receptor. nih.govlumirlab.com This is a significant area of interest in drug development, as activating CB2 receptors can modulate pain and inflammation without the psychoactive side effects associated with CB1 receptor activation in the brain. nih.govrealmofcaring.org
Some studies indicate that certain derivatives of this compound affect signaling through the CB2 receptor more effectively than through the CB1 receptor. lumirlab.com For example, the DMH homolog of Δ⁸-THC-11-oic acid binds to the CB2 receptor and inhibits CB2-mediated adenylyl cyclase more effectively than it does for the CB1 receptor. lumirlab.com The development of CB2-selective agonists holds the potential to treat conditions like pain and inflammation by targeting receptors primarily located in the immune system. nih.govfrontiersin.org
The substitution of a pentyl side chain with a 1,1-dimethylheptyl (DMH) group is a key structural modification that dramatically enhances both pharmacological potency and binding affinity for cannabinoid receptors. lumirlab.comnih.gov This enhancement is a consistent finding across various classes of cannabinoid analogs. nih.gov The branched DMH side chain significantly increases the affinity of ligands for both CB1 and CB2 receptors, often by a factor of 100 or more compared to their pentyl counterparts. lumirlab.com
This increased potency is attributed to the way the DMH group interacts with the receptor's binding pocket. The bulky and lipophilic nature of the DMH group is thought to establish more favorable hydrophobic interactions within the receptor, leading to a more stable ligand-receptor complex. nih.govnih.gov For instance, the DMH homolog of cannabinol (B1662348) demonstrates about a 100-fold greater potency in binding to both CB1 and CB2 receptors compared to cannabinol itself, which has a standard pentyl chain. lumirlab.com This modification is crucial for creating highly potent cannabinoid receptor agonists. lumirlab.comnih.gov
Olivetol (B132274), or 5-pentylresorcinol, is a natural precursor in the biosynthesis of cannabinoids and a common structural point of comparison. researchgate.net Pharmacological studies show a stark difference in activity between olivetol-based compounds and those containing the this compound moiety. Derivatives with the DMH side chain are consistently far more potent agonists at cannabinoid receptors than their pentyl (olivetol) analogs. lumirlab.comresearchgate.net
In contrast to the potent agonism of many DMH derivatives, olivetol and its simpler analogs are sometimes reported to act as antagonists or competitive inhibitors at CB1 and CB2 receptors. researchgate.net The introduction of the DMH group transforms the molecular scaffold from a low-affinity ligand or antagonist into a high-affinity agonist. For example, while cannabinol (a pentyl-containing compound) is relatively weak, its DMH homolog is a very potent agonist for both CB1 and CB2. lumirlab.com
Below is a data table comparing the binding affinities (Ki values) of various cannabinoid analogs, illustrating the impact of the side chain.
Binding Affinities (Ki) of Cannabinoid Analogs at CB1 and CB2 Receptors
A comparison of binding affinities for various cannabinoid compounds, highlighting the enhanced potency of DMH derivatives.
| Compound | Side Chain | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
|---|---|---|---|---|
| 11-Hydroxy-cannabinol-DMH | Dimethylheptyl | 0.1 ± 0.05 | 0.2 ± 0.04 | lumirlab.com |
| Cannabinol-DMH-11-oic acid | Dimethylheptyl | 6.1 ± 1.1 | 4.8 ± 1.9 | lumirlab.com |
| 11-Hydroxy-cannabinol | Pentyl | 38.0 ± 7.2 | 26.6 ± 5.5 | lumirlab.com |
| Δ⁸-THC-DMH-11-oic acid | Dimethylheptyl | 32.3 ± 3.7 | 170.5 ± 7.8 | lumirlab.com |
| Cannabidiol (B1668261) (CBD) | Pentyl | >10000 | >10000 | nih.gov |
| (+)-CBD-DMH | Dimethylheptyl | 17.4 | 211 | wikipedia.org |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are valuable tools for understanding how this compound derivatives interact with cannabinoid receptors at the atomic level. rsc.orgnih.gov These in silico methods allow researchers to build three-dimensional models of the ligand-receptor complex and predict binding energies and conformations. nih.gov
Molecular docking studies can predict the preferred orientation of a ligand within the receptor's binding site, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.govnih.gov For instance, modeling can reveal how the DMH group fits into a hydrophobic pocket within the CB1 or CB2 receptor, explaining its significant contribution to potency. nih.gov MD simulations further refine this understanding by showing how the receptor and ligand move and interact over time, providing insights into the stability of the complex and the dynamic nature of receptor activation. rsc.orgnih.gov These computational approaches are instrumental in the rational design of new cannabinoid ligands with desired properties, such as improved selectivity for the CB2 receptor. nih.gov
Modulation of Other Biological Pathways
Beyond direct interaction with cannabinoid receptors, compounds derived from this compound can modulate other biological signaling pathways. A primary mechanism is through the G-protein coupling of CB1 and CB2 receptors. nih.gov When an agonist binds, it triggers a conformational change in the receptor, leading to the inhibition of the enzyme adenylyl cyclase. lumirlab.com This reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. nih.govlumirlab.com
Furthermore, research has shown that some resorcinol-based derivatives can interact with other receptor types. One study found that a derivative of 5-(1,1'-dimethylepthyl)resorcinol could activate not only cannabinoid receptors but also the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net TRPV1 is an ion channel known for its role in pain sensation. frontiersin.org Additionally, some synthetic analogs like Cannabidiol-dimethylheptyl (CBD-DMH) have been shown to act as anandamide (B1667382) reuptake inhibitors, which increases the levels of endogenous cannabinoids available to activate receptors. wikipedia.org The ability of these compounds to interact with multiple targets suggests a complex pharmacological profile that extends beyond simple cannabinoid receptor agonism.
Anti-inflammatory Mechanisms
Alkylresorcinols as a class are recognized for their biological activities, including anti-inflammatory effects. nih.gov The parent molecule, resorcinol, exhibits anti-inflammatory and immunomodulatory properties, which are thought to be mediated in part by the promotion of prostaglandin (B15479496) E2 production. nih.gov This foundational activity is expanded upon by the addition of the alkyl side chain, which confers cannabinoid-like properties.
As a synthetic cannabinoid analog, the anti-inflammatory mechanisms of this compound can be inferred from related compounds. Cannabinoids are well-documented anti-inflammatory agents. researchgate.net Their mechanisms are often multifaceted, involving interactions with the classical cannabinoid receptors (CB1 and CB2) as well as other targets. For instance, cannabidiol (CBD), another non-classical cannabinoid that features a resorcinol core, exerts anti-inflammatory effects by interacting with various mediators. researchgate.net Some of these effects are achieved by blocking GPR55, a receptor implicated in inflammation, which in turn helps prevent the production of pro-inflammatory cytokines. researchgate.net Given the structural similarities, it is plausible that this compound shares similar pathways for mitigating inflammation.
Antioxidant Activity and Nrf2 Activation
Alkylresorcinols (ARs), particularly those found in the bran layer of cereals like rye, have demonstrated significant antioxidant properties. nih.govpsu.edu Studies have shown a direct correlation between the concentration of ARs in cereal bran fractions and their capacity to protect cells from free radical damage. nih.gov The antioxidant activity of these phenolic lipids contributes to the health benefits associated with whole-grain consumption. nih.gov
A primary mechanism governing cellular antioxidant defense is the Keap1/Nrf2 signaling pathway. nih.govnih.gov The transcription factor Nrf2 is a master regulator of genes that contain an antioxidant response element (ARE), which includes numerous antioxidant and detoxification enzymes. mdpi.comlifestylematrix.com Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, initiating the transcription of these protective genes. lifestylematrix.comfrontiersin.org Research on wheat alkylresorcinols has demonstrated their potential for neuroprotection in hippocampal neurons specifically through the activation of the Nrf2/ARE pathway. nih.gov While direct studies on this compound's effect on Nrf2 are not prevalent, its classification as an alkylresorcinol strongly suggests it possesses antioxidant capabilities and may act as an activator of this critical cytoprotective pathway.
Interaction with GPR18 and GPR55 Receptors
The G protein-coupled receptors GPR18 and GPR55 have emerged as novel or putative cannabinoid receptors, despite sharing low structural homology with the classical CB1 and CB2 receptors. nih.govguidetopharmacology.org These receptors respond to a variety of endogenous lipids and synthetic cannabinoid ligands. nih.govmedchemexpress.com GPR55, in particular, is activated by lysophosphatidylinositol (LPI) as well as plant-derived and endocannabinoids. medchemexpress.comguidetopharmacology.org
Given its identity as a synthetic cannabinoid, this compound is a candidate for interaction with these receptors. Pharmacological research often uses synthetic analogs of cannabidiol (CBD), such as O-1602 (an analog of abnormal-cannabidiol, a resorcinol derivative), as tools to investigate GPR18 and GPR55 function. nih.govnih.gov This highlights the relevance of the resorcinol structure in ligand recognition by these receptors. Furthermore, CBD itself has been shown to act as an antagonist at GPR55, a mechanism that contributes to its anti-inflammatory effects. researchgate.net The activation of GPR55 has been implicated in various physiological processes, and its modulation by cannabinoid-like ligands makes it a significant therapeutic target. medchemexpress.com While direct binding data for this compound at GPR18 and GPR55 is limited in available literature, its structural class strongly suggests potential activity at these non-classical cannabinoid receptors.
Influence on TRPV1 Receptors
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of noxious stimuli, including heat, acid, and various chemical ligands like capsaicin. nih.govvanderbilt.edu It plays a key role in pain signaling and inflammation. A growing body of evidence has established that many cannabinoid compounds directly interact with and modulate TRPV1 channels. nih.govfrontiersin.org
Notably, cannabidiol (CBD) is a potent activator of TRPV1. nih.govmdpi.com This activation can lead to a subsequent desensitization of the channel, a mechanism that is believed to underlie some of the analgesic effects of cannabinoids. curaleafclinic.com The endocannabinoid anandamide is an agonist at both CB1 and TRPV1 receptors, illustrating the close relationship between the endocannabinoid system and TRPV1 signaling. nih.govnih.gov The interaction is complex, as cannabinoids can evoke varied responses in terms of activation and inactivation kinetics at the TRPV1 channel. nih.gov As a cannabinoid mimetic, this compound is predicted to influence TRPV1 channels, potentially acting as an agonist or modulator, thereby affecting nociceptive and inflammatory pathways.
Potential as Acetylcholinesterase Inhibitor
Acetylcholinesterase (AChE) is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of AChE are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govnih.gov The search for new, effective AChE inhibitors has led to the investigation of numerous natural and synthetic compounds. nih.gov Plant-derived compounds, including various phenolics and flavonoids, have been identified as promising agents for Alzheimer's treatment due to their AChE inhibitory activity. nih.govsemanticscholar.org
However, there is currently a lack of direct scientific evidence in the available literature investigating this compound as an inhibitor of acetylcholinesterase. While other phenolic structures have been explored for this activity, the potential for this specific resorcinol derivative to act as an AChE inhibitor remains a subject for future research. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies
Impact of Side Chain Length and Branching on Bioactivity
The structure-activity relationship (SAR) of cannabinoid compounds reveals that the nature of the C3 alkyl side chain is a critical determinant of biological activity. The length, branching, and stereochemistry of this chain significantly influence receptor binding affinity and functional potency. While direct SAR studies on the resorcinol series are not extensively published, valuable insights can be drawn from analogous series, such as C3-substituted Δ⁸-tetrahydrocannabinol (Δ⁸-THC) derivatives.
Research has shown that for the 1',1'-dimethylalkyl series, high affinity for the CB1 receptor and potent in-vivo agonism are observed when the side chain contains between three and ten carbon atoms. A side chain that is too short (e.g., dimethylethyl) may bind to the receptor but lacks in-vivo activity. Conversely, a chain that is too long (e.g., dimethyldodecyl) shows a dramatic loss of receptor affinity and activity. The 1',1'-dimethylheptyl side chain falls within the optimal range, conferring high receptor affinity. This suggests that the side chain must be of a specific length to allow its terminal end to orient correctly within the receptor's binding pocket, possibly interacting with a secondary lipophilic region.
Table 1: Effect of Side Chain Length on CB1 Receptor Affinity in 1',1'-Dimethylalkyl-Δ⁸-THC Analogues
| Compound Side Chain | Number of Carbon Atoms (n) in terminal chain* | CB1 Receptor Binding Affinity (Ki, nM) |
| 1',1'-Dimethylethyl | 0 | 40.5 ± 4.4 |
| 1',1'-Dimethylpropyl | 1 | 4.4 ± 0.6 |
| 1',1'-Dimethylbutyl | 2 | 2.5 ± 0.3 |
| 1',1'-Dimethylpentyl | 3 | 1.1 ± 0.1 |
| 1',1'-Dimethylhexyl | 4 | 0.9 ± 0.1 |
| 1',1'-Dimethylheptyl | 5 | 0.9 ± 0.1 |
| 1',1'-Dimethyloctyl | 6 | 1.1 ± 0.1 |
| 1',1'-Dimethylnonyl | 7 | 4.3 ± 0.8 |
| 1',1'-Dimethyldecyl | 8 | 10.6 ± 1.7 |
| 1',1'-Dimethylundecyl | 9 | 25.8 ± 5.8 |
| 1',1'-Dimethyldodecyl | 10 | >1000 |
*Data adapted from structure-activity relationship studies of analogous cannabinoid series. The 'n' value represents the number of carbons in the straight chain attached to the 1',1'-dimethyl-substituted carbon. The total number of carbons in the side chain is n+2.
Influence of Phenolic Hydroxyl Moiety on Receptor Selectivity
The phenolic hydroxyl groups are critical structural features that significantly influence the biological activity of this compound derivatives. Research into analogues of 8,9-dihydrocannabidiol (B10830663) (H2CBD) synthesized from resorcinol derivatives reveals that the phenolic hydroxyl moiety is an essential group for these compounds to exert antibacterial and antioxidant activities. nih.govnih.gov The capacity of these hydroxyl groups to form polar linkages, such as hydrogen bonds, with biological targets like receptors or enzymes is a key determinant of their function. nih.gov The presence and positioning of these groups can dictate the molecule's binding orientation and affinity, thereby influencing its pharmacological profile. Studies on various phenolic compounds have shown that their ability to form flexible polar links within a receptor's binding site is crucial for their activity. nih.gov In the context of cannabinoids, the phenolic hydroxyl at the C1 position is known to form important hydrogen bonds with residues in the cannabinoid receptors, contributing significantly to binding affinity. lumirlab.com
Stereochemical Considerations in Activity
Stereochemistry plays a pivotal role in the activity of cannabinoids derived from this compound. The bulky nature of the 1,1-dimethylheptyl side chain imposes significant steric strain during chemical synthesis, which can be leveraged to control the formation of specific isomers. nih.gov In the synthesis of neocannabinoids via Friedel-Crafts reactions between this compound and various cyclic allylic alcohols, the steric bulk of the dimethylheptyl group inhibits the formation of "abnormal" cannabinoid products, favoring the synthesis of the "normal" isomer. nih.gov This regioselectivity is a direct consequence of stereochemical factors, where the large side chain dictates the orientation of the reactants, leading to a kinetically and thermodynamically preferred product. This control is crucial as different isomers can exhibit vastly different pharmacological properties and receptor affinities.
Conformational Analysis of Derivatives
The three-dimensional shape, or conformation, of this compound derivatives is intimately linked to their biological function. Computational studies, specifically using Density Functional Theory (DFT) calculations, have been employed to analyze the conformations of neocannabinoids synthesized from this resorcinol. nih.govresearchgate.net These analyses have confirmed that the "normal" isomers, which are preferentially formed due to the steric influence of the dimethylheptyl group, are significantly more stable than their "abnormal" counterparts. nih.gov The calculations support experimental findings that these normal isomers are not only the thermodynamically favored product but are also kinetically preferred. nih.govresearchgate.net Understanding the stable conformations of these molecules is essential for predicting how they will interact with the binding pockets of cannabinoid and other receptors.
Pharmacological Profiles of Key Derivatives
DMH-CBN and its Cannabinoid Receptor Affinity
The substitution of the traditional pentyl side chain with a 1,1-dimethylheptyl (DMH) group dramatically alters the pharmacological profile of cannabinol (CBN). The DMH homolog of CBN demonstrates a profound increase in binding affinity for both the CB1 and CB2 cannabinoid receptors. nih.gov Compared to its pentyl counterpart (CBN), the DMH derivative is approximately 100 times more potent in binding to both CB1 and CB2 receptors. nih.gov This enhanced affinity translates to greater functional potency; the DMH-CBN derivative is a much more potent agonist, inhibiting adenylyl cyclase activity via CB1 and CB2 receptors at significantly lower concentrations than CBN. nih.gov Specifically, its inhibitory constant (Ki) for CB1-mediated cyclase inhibition was about 660-fold lower, and for CB2-mediated cyclase, it was about 300-fold lower than that of CBN. nih.gov
| Compound | Receptor | Binding Affinity (Ki) | Relative Potency vs. CBN |
| DMH-CBN | CB1 | ~100x higher than CBN | Significantly Increased |
| DMH-CBN | CB2 | ~100x higher than CBN | Significantly Increased |
Neocannabinoids Derived from this compound
A class of novel compounds known as neocannabinoids can be synthesized using this compound as a key starting material. nih.govcapes.gov.br These synthetic cannabinoids are produced through a one-step Friedel-Crafts reaction, which condenses the resorcinol derivative with various cyclic allylic alcohols. researchgate.netwikipedia.org The use of the bulky this compound in this reaction is advantageous as it helps to control the regioselectivity, favoring the formation of specific, more stable isomers. nih.gov This synthetic pathway allows for the creation of a diverse range of cannabidiol-like structures that are not naturally occurring. capes.gov.brwikipedia.org
Among the neocannabinoids synthesized from this compound are analogs of 8,9-dihydrocannabidiol (H2CBD). nih.govcapes.gov.br H2CBD is a synthetic analog of cannabidiol (CBD) that is notable for being inaccessible to conversion into the psychoactive compound tetrahydrocannabinol (THC). lumirlab.com H2CBD analogs derived from the dimethylheptyl resorcinol have demonstrated a range of biological activities. In rat models, H2CBD was found to be as effective as CBD in mitigating seizures. lumirlab.com Furthermore, H2CBD has shown potent antibacterial activity, with performance stronger than several common antibiotics against certain bacterial strains. nih.govnih.gov It also exhibits significant antioxidant properties. nih.govnih.gov Despite these activities, H2CBD itself binds only very weakly to the CB1 receptor.
| Organism | H2CBD MIC (μg/mL) | CBD MIC (μg/mL) |
| E. coli | 1.25 ± 0.12 | 1.25 ± 0.10 |
| S. aureus | 1.25 ± 0.08 | 1.25 ± 0.13 |
| Data sourced from Molecules (2023). nih.gov |
Normal vs. Abnormal Isomer Formation and Bioactivity
The spatial arrangement of substituents on the resorcinol core can lead to the formation of different isomers, which can, in turn, influence the biological activity of the resulting compounds. In the context of cannabinoid-like structures, the terms "normal" and "abnormal" can refer to the relative positions of the alkyl side chain and the hydroxyl groups. For instance, in an isomer where the 1,2-dimethylheptyl side chain and the hydroxyl groups are in different positions than is typical, the compound may exhibit altered central nervous system activity. future4200.com The synthesis of such isomers can be achieved through various chemical strategies, allowing for a systematic investigation of their structure-activity relationships. future4200.com
The synthesis of specific isomers, such as the "normal" and "abnormal" isomers of cannabidiol, has been a subject of interest in medicinal chemistry. researchgate.net These synthetic efforts often aim to explore how stereochemistry and the spatial relationship between key functional groups impact the interaction of these molecules with their biological targets. researchgate.net The differential bioactivity between isomers underscores the importance of stereoselectivity in drug design and development.
Chromenopyrazoles with 1,1-Dimethylheptyl Side Chain
A novel class of compounds, chromenopyrazoles, has been designed and synthesized by analogy to the classical cannabinoid, cannabinol. nih.govnih.gov These compounds feature a pyrazole (B372694) ring fused to the chromene nucleus and a 1,1-dimethylheptyl side chain, a structural motif known to be important for cannabinoid receptor affinity. nih.gov The synthesis of these compounds allows for the exploration of structural features that influence their affinity and selectivity for cannabinoid receptors. nih.govnih.gov Molecular modeling studies suggest that the presence of the pyrazole ring is a key determinant of the observed selectivity of these compounds. nih.govnih.gov
CB1 Receptor Selectivity and Potency
A remarkable feature of the chromenopyrazole derivatives bearing a 1,1-dimethylheptyl side chain is their significant and, in some cases, exclusive selectivity for the CB1 cannabinoid receptor over the CB2 receptor. nih.gov Ligand binding studies have revealed that several of these analogues exhibit high affinity for human CB1 receptors, with Ki values ranging from 4.5 to 28.5 nM. nih.gov Notably, these same compounds show no significant affinity for human CB2 receptors, with Ki values greater than 40,000 nM. nih.gov This level of CB1 selectivity is a rare characteristic among classical cannabinoid structures. nih.gov The functional activity of these selective CB1 receptor agonists has been evaluated in isolated tissues, and in vivo studies have been conducted on the most effective compounds. nih.gov
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Reference |
|---|---|---|---|
| Chromenopyrazole 11 | 4.5 - 28.5 | > 40000 | nih.gov |
| Chromenopyrazole 12b | 4.5 - 28.5 | > 40000 | nih.gov |
| Chromenopyrazole 13a | 4.5 - 28.5 | > 40000 | nih.gov |
| Chromenopyrazole 13b | 4.5 - 28.5 | > 40000 | nih.gov |
| Chromenopyrazole 15a | 4.5 - 28.5 | > 40000 | nih.gov |
Fenchone-Resorcinol Derivatives and CB2 Selectivity
A series of novel cannabinoid-type derivatives has been synthesized by coupling fenchone (B1672492) with various resorcinols, including this compound. huji.ac.ilresearchgate.netnih.govmdpi.com These fenchone-resorcinol analogs have demonstrated high affinity and selectivity for the CB2 cannabinoid receptor. huji.ac.ilresearchgate.netnih.govmdpi.com Structure-activity relationship (SAR) studies have revealed that certain structural features are critical for maintaining this CB2 receptor affinity and selectivity. nih.gov Specifically, compounds derived from (-)-fenchone (B1675204) often exhibit higher affinity for the hCB2R than their (+)-counterparts. nih.gov
One of the most potent and selective compounds in this series is 2-(2',6'-dimethoxy-4'-(2''-methyloctan-2''-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, which displays a high affinity for the human CB2 receptor with a Ki value of 3.51 nM. huji.ac.ilresearchgate.netnih.govmdpi.com This compound was also found to be a highly potent and efficacious hCB2 receptor agonist in a [³⁵S]GTPγS binding assay, with an EC50 of 2.59 nM. huji.ac.ilresearchgate.netnih.govmdpi.com The high selectivity of these fenchone derivatives for the CB2 receptor over the CB1 receptor makes them valuable tools for studying the physiological roles of the CB2 receptor and as potential therapeutic agents that avoid the psychoactive effects associated with CB1 receptor activation. nih.govgoogle.com
| Compound | hCB2 Ki (nM) | hCB1 Ki (nM) | Selectivity for hCB2 | Reference |
|---|---|---|---|---|
| 1d ((-)-fenchone derivative) | 3.51 | 427.4 | High | huji.ac.ilresearchgate.netnih.govmdpi.comgoogle.com |
| 1c ((+)-fenchone derivative) | 56.8 | > 10000 | High | mdpi.com |
| 1b ((-)-fenchone derivative) | 14.4 | No binding detected | High | mdpi.com |
Neuroprotective Cannabinol Analogs (e.g., CP1)
Cannabinoids have garnered increasing interest for their potential neuroprotective effects, which are relevant to the study of neurodegenerative disorders. nih.govfrontiersin.org The neuroprotective actions of cannabinoids are thought to be mediated, in part, through their antioxidant and anti-inflammatory properties. frontiersin.org While specific details on a neuroprotective cannabinol analog designated as "CP1" containing a this compound moiety are not extensively detailed in the provided search results, the general neuroprotective potential of cannabinoid receptor agonists is well-documented. nih.govnih.gov For instance, activation of the CB1 receptor has been shown to improve the survival of photoreceptors in a model of light-induced retinal degeneration. nih.gov Furthermore, cannabidiol (CBD), a non-psychoactive component of cannabis, has emerged as a promising candidate for neuroprotective drug development due to its antioxidant and anti-inflammatory effects. frontiersin.org
The development of cannabinoid analogs with neuroprotective properties often involves modifications to the classical cannabinoid scaffold to enhance affinity for cannabinoid receptors or to modulate other relevant biological targets. The 1,1-dimethylheptyl side chain is a common feature in potent synthetic cannabinoids and is known to enhance affinity for both CB1 and CB2 receptors. lumirlab.com Therefore, it is plausible that cannabinol analogs incorporating this side chain could be investigated for their neuroprotective potential.
In Vitro and In Vivo Pharmacological Assessments
The pharmacological evaluation of this compound and its derivatives involves a combination of in vitro and in vivo assays to characterize their biological activity. nih.govnih.gov In vitro assays are crucial for determining the binding affinities of these compounds for their molecular targets and for assessing their functional effects at the cellular level. nih.gov These assays can often be adapted for high-throughput screening to evaluate large libraries of compounds efficiently. nih.gov In vivo assessments in animal models are then used to investigate the physiological effects of the compounds, including their therapeutic potential and any potential side effects. nih.gov
Binding Assays for Cannabinoid Receptors
A fundamental in vitro method for characterizing compounds that interact with the endocannabinoid system is the cannabinoid receptor binding assay. huji.ac.ilmdpi.comnih.gov These assays are used to determine the affinity of a ligand for the CB1 and CB2 receptors. huji.ac.ilmdpi.comnih.gov A common technique is the radioligand displacement assay, where the ability of a test compound to displace a radiolabeled cannabinoid ligand, such as [³H]CP-55,940, from the receptor is measured. mdpi.comnih.gov The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium. mdpi.com
These binding assays have been instrumental in determining the high affinity and selectivity of various derivatives of this compound for either the CB1 or CB2 receptor. nih.govmdpi.comlumirlab.com For example, derivatives of the 1,1-dimethylheptyl homolog of cannabinol have been shown to be much more potent in binding to both CB1 and CB2 receptors compared to their pentyl counterparts. lumirlab.com The data generated from these binding assays are crucial for establishing structure-activity relationships and for guiding the design of new compounds with desired pharmacological profiles. documentsdelivered.comnih.govrsc.org
| Compound/Derivative Class | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 1,1-Dimethylheptyl homolog of Cannabinol (1b) | CB1 and CB2 | ~100 times more potent than CBN | lumirlab.com |
| 11-Hydroxy-DMH-CBN (4b) | CB1 | 100 ± 50 pM | lumirlab.com |
| 11-Hydroxy-DMH-CBN (4b) | CB2 | 200 ± 40 pM | lumirlab.com |
| Fenchone-Resorcinol Derivative (1d) | hCB2 | 3.51 nM | huji.ac.ilresearchgate.netnih.govmdpi.com |
| Chromenopyrazole Derivatives (11, 12b, 13a, 13b, 15a) | hCB1 | 4.5 - 28.5 nM | nih.gov |
Anti-inflammatory and Antinociceptive Activity Models
The anti-inflammatory and antinociceptive potential of 5-alkylresorcinols, a class of compounds to which this compound belongs, has been a subject of scientific inquiry. Resorcinol and its derivatives are recognized for their anti-inflammatory properties, which are believed to be a key component of their therapeutic effects in certain inflammatory conditions. nih.govmedpagetoday.comresearchgate.netdermsquared.com
Research into 5-n-alkylresorcinols extracted from wheat bran has demonstrated significant anti-inflammatory activity. In studies utilizing lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, these compounds were found to inhibit the mRNA expression of key pro-inflammatory cytokines. nih.gov Specifically, the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) was markedly suppressed upon treatment with alkylresorcinols. nih.gov The underlying mechanism for this anti-inflammatory action is suggested to be the suppression of the nuclear factor-κB (NF-κB) and JNK/MAPK signaling pathways. nih.gov Further investigation identified the C17:0 homolog of alkylresorcinols as a primary active constituent in these anti-inflammatory effects. nih.gov
Table 1: Anti-inflammatory Activity of 5-n-Alkylresorcinols from Wheat Bran
| Cell Line | Inducing Agent | Cytokines Inhibited | Putative Mechanism | Active Homologue | Reference |
|---|---|---|---|---|---|
| RAW264.7 macrophages | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | Suppression of NF-κB and JNK/MAPK pathways | C17:0 | nih.gov |
Neuroprotection Studies (e.g., Oxytosis/Ferroptosis Inhibition)
The neuroprotective potential of resorcinol derivatives has been explored, with studies often focusing on their ability to counteract oxidative stress and mitochondrial dysfunction, key factors in neurodegenerative processes. While direct studies on this compound are limited, research on related compounds provides insights into the potential mechanisms of neuroprotection.
One area of investigation is the inhibition of oxytosis/ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Studies on other neuroprotective compounds have highlighted the therapeutic potential of inhibiting this pathway in the context of neurodegenerative diseases.
Research on 5-heptadecylresorcinol (B122077) (AR-C17), a related alkylresorcinol, has demonstrated significant neuroprotective effects in PC-12 cells against hydrogen peroxide-induced apoptosis and mitochondrial dysfunction. nih.gov This compound was found to suppress oxidative damage and ROS-mediated cell apoptosis. nih.gov These findings suggest that alkylresorcinols may exert neuroprotective effects by mitigating oxidative stress.
Furthermore, studies on cannabidiol (CBD) and cannabigerol (B157186) (CBG), which share a resorcinol core structure with this compound, have shown neuroprotective effects against neurotoxicity induced by oxidative stress (hydrogen peroxide) and mitochondrial dysfunction (rotenone). researchgate.netnih.gov These phytocannabinoids were effective in attenuating rotenone-induced neurotoxicity, and the neuroprotective effect of CBG was linked to the 5-HT1A receptor. researchgate.netnih.gov
These findings collectively suggest that this compound, as a member of the resorcinol family, may possess neuroprotective properties, potentially through the modulation of pathways related to oxidative stress and mitochondrial health. However, direct experimental validation is necessary to confirm these potential effects.
Enzyme Inhibition Assays (e.g., Acetylcholinesterase)
Enzyme inhibition is a key mechanism through which many therapeutic compounds exert their effects. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govattogene.com Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govattogene.com
Standard acetylcholinesterase inhibition assays, such as the Ellman method, are commonly used for high-throughput screening of potential inhibitors. attogene.com These assays measure the activity of AChE by detecting the product of acetylcholine hydrolysis. nih.govattogene.com
Despite the established methodologies for assessing AChE inhibition, a review of the available scientific literature did not yield specific studies investigating the inhibitory activity of this compound on acetylcholinesterase. Therefore, there is currently no direct evidence to suggest that this compound acts as an acetylcholinesterase inhibitor. Further research is required to explore this potential pharmacological activity.
Studies on Mitochondrial Function Modulation
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of diseases. The modulation of mitochondrial function represents a promising therapeutic strategy.
Studies on compounds structurally related to this compound suggest that this class of molecules can influence mitochondrial activity. For instance, research on 5-heptadecylresorcinol (AR-C17) has shown that it can improve multiple mitochondrial bioactivities in neurocytes. nih.gov This includes reducing mitochondrial ROS levels, maintaining the mitochondrial membrane potential, and enhancing mitochondrial respiration, which leads to an increase in cellular ATP production. nih.gov The mechanism for these effects was linked to the activation of the SIRT3/FOXO3a signaling pathway. nih.govresearchgate.net
Furthermore, cannabinoids, which are also resorcinol derivatives, have been shown to impact mitochondrial function. nih.gov Some studies indicate that cannabinoids can disrupt mitochondrial function, while others suggest they can improve mitochondrial function under certain conditions, such as exhaustive exercise, by inhibiting mitophagy through pathways like PINK1/PARKIN and BNIP3. nih.govresearchgate.net For example, cannabidiol (CBD) has been shown to have a regulatory effect on skeletal muscle injury induced by exercise, with its mechanism potentially linked to mitochondrial function. nih.gov
These findings suggest that this compound may have the potential to modulate mitochondrial function. However, direct experimental evidence is needed to confirm this and to elucidate the specific mechanisms involved.
Table 2: Effects of a 5-Alkylresorcinol Derivative on Mitochondrial Function in Neurocytes
| Compound | Cell Line | Observed Effects | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 5-Heptadecylresorcinol (AR-C17) | PC-12 cells | Reduced mitochondrial ROS, maintained mitochondrial membrane potential, enhanced mitochondrial respiration, increased cellular ATP production | Activation of SIRT3/FOXO3a signaling pathway | nih.govresearchgate.net |
Inflammatory and Pain Conditions
The resorcinol structure is a key component in a class of synthetic cannabinoids, and its derivatives are being explored for their anti-inflammatory and analgesic properties. The parent molecule, resorcinol, is known to have anti-inflammatory effects, partly by promoting the formation of prostaglandin E. The addition of the alkyl side chain can confer cannabinoid-like properties, expanding the therapeutic potential.
Studies suggest that derivatives of this compound may act as selective agonists for the Cannabinoid 2 (CB2) receptor, which is a key target for modulating inflammation and pain responses. Furthermore, some resorcinol-based compounds have been shown to block GPR55, a receptor implicated in inflammation, thereby helping to prevent the production of pro-inflammatory cytokines.
Research has also identified interactions with other pain-related pathways. Certain derivatives have been found to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel known for its critical role in pain sensation. This multi-faceted interaction with the endocannabinoid system and other pain receptors highlights the potential of these compounds as anti-inflammatory and analgesic agents.
Table 1: Mechanisms of Action in Inflammation and Pain
| Target/Pathway | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| CB2 Receptor | Selective agonism | Anti-inflammatory, Analgesic |
| GPR55 Receptor | Blockade/Antagonism | Reduction of pro-inflammatory cytokines |
| TRPV1 Receptor | Activation | Modulation of pain sensation |
| Prostaglandin E | Promotion of formation | Anti-inflammatory |
Neurological Disorders
The neuroprotective properties of this compound derivatives are a significant area of research, with potential applications in both chronic neurodegenerative diseases and acute brain injury.
The antioxidant and anti-inflammatory capabilities of resorcinol-based compounds are central to their neuroprotective potential. In the context of Parkinson's disease, tyrosinase is an enzyme involved in the synthesis of neuromelanin, a process closely linked to the disease's pathogenesis. A resorcinol derivative, S05014, was identified as a highly effective tyrosinase inhibitor. This compound demonstrated the ability to scavenge free radicals and reduce the overproduction of reactive oxygen species (ROS), indicating a strong antioxidant profile. In preclinical models, S05014 exhibited a neuroprotective effect against neurotoxin-induced impairment and helped alleviate movement abnormalities.
For Alzheimer's disease, the therapeutic strategy often involves targeting the aggregation of β-amyloid (Aβ) peptides, oxidative stress, and neuroinflammation. nih.govnih.govscienceopen.com Polyphenolic compounds, a class that includes resorcinol derivatives, are known for their neuroprotective properties. nih.govnih.govscienceopen.commdpi.com Compounds with a resorcinol moiety have shown an inhibitory profile against Aβ42 aggregation. nih.gov The neuroprotective mechanisms of similar polyphenols like resveratrol are often linked to the activation of silent information regulator-1 (SIRT1), which helps protect neurons from ROS and Aβ toxicity, thereby improving cognitive function. nih.govnih.govscienceopen.com
In the acute setting of traumatic brain injury (TBI), secondary brain damage is driven by processes like excitotoxicity, oxidative stress, and neuroinflammation. hawaiianethos.com Dexanabinol (HU-211), a synthetic, non-psychotropic cannabinoid derivative of this compound, has been investigated for its neuroprotective effects in TBI. hawaiianethos.comcenterwatch.com
Dexanabinol functions as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. hawaiianethos.com By blocking these receptors, it can mitigate the damaging effects of excessive glutamate release, a key factor in excitotoxicity following brain trauma. hawaiianethos.comcenterwatch.com In addition to this primary mechanism, Dexanabinol has antioxidant properties, protecting neurons from the toxic effects of ROS, and it also blocks the synthesis of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. hawaiianethos.com Although clinical trials showed Dexanabinol to be safe, it did not ultimately demonstrate efficacy in improving long-term outcomes in severe TBI patients. researchgate.netfrontiersin.org
Table 2: Neuroprotective Mechanisms of Resorcinol Derivatives
| Condition | Derivative/Class | Proposed Mechanism of Action |
|---|---|---|
| Parkinson's Disease | S05014 (Resorcinol derivative) | Tyrosinase inhibition, Antioxidant (ROS scavenging) |
| Alzheimer's Disease | Resorcinol-based compounds | Inhibition of β-amyloid aggregation, Antioxidant, Anti-inflammatory |
| Traumatic Brain Injury | Dexanabinol (HU-211) | Noncompetitive NMDA receptor antagonism, Antioxidant, Inhibition of TNF-α synthesis |
Anticancer Activity and Tumor Effects
The resorcinol scaffold is a recognized pharmacophore in the development of anticancer agents. wikipedia.orgjmchemsci.com Part of the resorcinol structure is known to bind to and inhibit the N-terminal domain of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival, making it a key target for anticancer therapies. Several Hsp90 inhibitors containing a resorcinol moiety, such as luminespib and ganetespib, have entered clinical trials. wikipedia.org
Furthermore, specific resorcinol derivatives have demonstrated direct antitumor activity. A patent describes a derivative isolated from the rhizome of Ardisia japonica that exhibits significant inhibitory effects on a variety of human tumor cell lines, including prostate, lung, stomach, breast, pancreas, liver, and neuroglioma cancer cells. google.com This compound was also shown to induce apoptosis in human pancreatic cancer cells. google.com
More recently, the resorcinol structure has been used as a basis for designing novel immunotherapy agents. Resorcinol dibenzyl ethers have been developed as small molecule inhibitors targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system. researchgate.net
Fibrotic Diseases
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, often driven by chronic inflammation and oxidative stress. researchgate.net While direct studies on this compound for fibrosis are limited, the known anti-inflammatory and antioxidant properties of polyphenols and resorcinol derivatives suggest they may have anti-fibrotic potential. mdpi.com
Key signaling pathways in fibrosis, such as the transforming growth factor-beta (TGF-β) pathway, are often targets for anti-fibrotic therapies. nih.gov Natural polyphenolic compounds are recognized as potential anti-fibrotic agents. mdpi.com For example, some polyphenols have been shown to improve cardiac fibrosis and have demonstrated anti-fibrotic effects in models of lung fibrosis. mdpi.com The mechanism often involves mitigating the inflammatory response and reducing oxidative stress, which are upstream drivers of fibrotic tissue remodeling. Given that resorcinol derivatives possess antioxidant and anti-inflammatory capabilities, they represent a class of compounds with a plausible, though not yet fully explored, role in managing fibrotic conditions.
Dermatological Conditions (e.g., Psoriasis, Dermatitis)
Resorcinol has a long history of use in dermatology as a topical treatment for a variety of skin disorders, including psoriasis, eczema, seborrheic dermatitis, and acne. drugbank.combayviewrx.comnih.govmayoclinic.org Its therapeutic effects are attributed to several mechanisms of action.
Primarily, resorcinol acts as a keratolytic agent, meaning it helps break down and shed the outer layer of hard, scaly, or rough skin. bayviewrx.commayoclinic.org This action is beneficial in conditions characterized by hyperkeratosis, such as psoriasis and certain types of eczema. bayviewrx.com Resorcinol also possesses antiseptic, antimicrobial, and anti-inflammatory properties. drugbank.combayviewrx.com It can help reduce inflammation by promoting the formation of prostaglandin E.
Derivatives such as 4-n-butylresorcinol are potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) production, making them useful for treating hyperpigmentation disorders. mdpi.com Alkylresorcinols in general are noted for their biological activities, including antioxidant effects. researchgate.net The combination of keratolytic, anti-inflammatory, antimicrobial, and antioxidant properties makes resorcinol and its derivatives versatile compounds for managing a range of dermatological conditions. nih.gov
Table 3: Mentioned Compounds
| Compound Name | Chemical Class / Type |
|---|---|
| This compound | Alkylresorcinol |
| Resorcinol | Benzenediol / Phenol derivative |
| S05014 | Resorcinol derivative |
| Dexanabinol (HU-211) | Synthetic cannabinoid |
| Resveratrol | Stilbenoid / Polyphenol |
| Luminespib | Hsp90 inhibitor |
| Ganetespib | Hsp90 inhibitor |
| 4-n-butylresorcinol | Alkylresorcinol |
| Prostaglandin E | Eicosanoid |
Analytical Methodologies for 5 1,1 Dimethylheptyl Resorcinol and Its Metabolites
Chromatographic Techniques
Chromatography is a fundamental technique for the separation and analysis of 5-(1,1-dimethylheptyl)resorcinol from complex mixtures. High-performance liquid chromatography (HPLC) is particularly valuable for its high resolution and sensitivity.
HPLC with Photodiode Array Detection for Purity and Isomer Resolution
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful tool for assessing the purity of this compound and resolving it from its isomers. researchgate.net This method allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, providing detailed spectral information for each component of a sample. researchgate.net
A common approach involves using a reverse-phase (RP) HPLC method. sielc.com For instance, a C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The PDA detector plays a critical role in determining peak purity by comparing the spectra across a single chromatographic peak. nih.gov If the spectra are consistent, the peak is considered pure and spectrally homogeneous. nih.gov This is essential for distinguishing the main compound from any co-eluting impurities or isomers. nih.gov The separation of positional isomers can also be effectively achieved using HPLC, ensuring accurate quantification of the target compound. rsc.org
The selection of the mobile phase composition and gradient is crucial for achieving optimal separation. scispace.comresearchgate.net For example, a gradient elution with varying concentrations of acetonitrile and an aqueous buffer can be optimized to resolve complex mixtures. scispace.com The flow rate and column temperature are other important parameters that are fine-tuned to achieve the best possible resolution and peak shape.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1, C18 | sielc.comnih.gov |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid | sielc.com |
| Detection | Photodiode Array (PDA) | researchgate.netnih.gov |
| Application | Purity assessment, Isomer resolution | researchgate.netrsc.org |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. nih.gov Both ¹H NMR and ¹³C NMR are utilized to elucidate the carbon-hydrogen framework of the molecule. researchgate.net
In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals reveal the types of protons and their connectivity within the molecule. For this compound, specific signals corresponding to the aromatic protons of the resorcinol (B1680541) ring, the methyl groups of the dimethylheptyl chain, and the methylene (B1212753) groups of the heptyl chain can be identified and assigned. researchgate.net
¹³C NMR provides information about the carbon skeleton. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic, quaternary). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure. nih.gov Quantitative NMR (qNMR) can also be used to determine the purity of the compound by comparing the integral of a specific analyte signal to that of a certified internal standard. mdpi.com
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| Aromatic CH | 6.0 - 7.0 | s, d |
| Phenolic OH | 4.5 - 5.5 | s (broad) |
| Aliphatic CH₂ | 1.2 - 1.6 | m |
| Aliphatic CH₃ | 0.8 - 1.3 | s, t |
| ¹³C NMR | ||
| Aromatic C-O | 155 - 160 | |
| Aromatic CH | 100 - 110 | |
| Aromatic C (quaternary) | 140 - 150 | |
| Aliphatic C (quaternary) | 35 - 45 | |
| Aliphatic CH₂ | 20 - 40 | |
| Aliphatic CH₃ | 10 - 25 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and confirming the molecular weight of this compound and its metabolites with high accuracy. umb.edu Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. uci.edursc.org
This high accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org For a sample to be analyzed by HRMS, it should typically be of high purity (>90%). uci.edu The ionization method and the type of mass analyzer used are important parameters that are reported along with the results. uci.edu The ability of HRMS to provide accurate mass measurements is crucial for the identification of unknown metabolites and for confirming the identity of synthesized compounds. umb.educsic.es
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄O₂ | nih.gov |
| Calculated Monoisotopic Mass | 236.17763 Da | nih.gov |
| Required Mass Accuracy | < 5 ppm | nih.gov |
| Common Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | csic.esnih.gov |
Trace Metal Analysis using Chromogenic Reagents
The presence of trace metals in pharmaceutical compounds can affect their stability, efficacy, and safety. Therefore, it is important to analyze for trace metal impurities in this compound. One approach for this is the use of chromogenic reagents, which form colored complexes with specific metal ions.
Resorcinol and its derivatives can act as chromogenic reagents themselves. researchgate.net For instance, resorcinol forms a colored complex with copper in the presence of ammonia, which can be quantified colorimetrically. researchgate.net This principle can be adapted to develop methods for the determination of various trace metals. The formation of a colored complex leads to a change in the absorption spectrum, which can be measured using a UV-Vis spectrophotometer. mdpi.com The intensity of the color is proportional to the concentration of the metal ion, allowing for quantitative analysis. researchgate.net This method offers a simple and sensitive way to screen for specific metal contaminants. researchgate.net
Metabolism and Pharmacokinetics of 5 1,1 Dimethylheptyl Resorcinol Derivatives
In Vitro and In Vivo Metabolic Pathways
The metabolism of 5-(1,1-dimethylheptyl)resorcinol derivatives is anticipated to proceed through two primary pathways: Phase I oxidation reactions, primarily targeting the dimethylheptyl side chain, and Phase II conjugation reactions involving the phenolic hydroxyl groups of the resorcinol (B1680541) ring.
Phase I Metabolism: Hydroxylation of the Alkyl Side Chain
The lipophilic 1,1-dimethylheptyl side chain is the most probable site for initial metabolic attack by cytochrome P450 (CYP) enzymes. In general, the metabolic oxidation of alkyl chains on drug molecules is influenced by the stability of the resulting free radical intermediates, with the order of preference being benzylic/allylic > tertiary > secondary > primary carbons. nih.gov For compounds with alkyl chains, oxidation at the ω (terminal) and ω-1 (penultimate) positions is common. nih.gov
However, the presence of the gem-dimethyl group at the C1' position of the heptyl chain introduces significant steric hindrance, which can influence the site of hydroxylation. nih.govnih.gov This steric bulk may hinder enzymatic access to the carbons closer to the resorcinol ring. Studies on other molecules with bulky tert-butyl groups have shown that metabolism often occurs on the methyl groups of the branched moiety. nih.gov Therefore, for this compound, hydroxylation is likely to occur at the terminal methyl group (ω-position) or the adjacent methylene (B1212753) group (ω-1 position) of the heptyl chain. Hydroxylation could also potentially occur on one of the gem-dimethyl groups.
Phase II Metabolism: Glucuronidation and Sulfation
Following Phase I hydroxylation, or directly for the parent compound, the phenolic hydroxyl groups of the resorcinol ring are susceptible to Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the metabolism of phenolic compounds. nih.gov This process involves the attachment of a glucuronic acid moiety, which significantly increases the water solubility of the compound, facilitating its excretion. nih.gov
Studies on resorcinol itself in rats have demonstrated that it is rapidly metabolized and excreted, with over 90% of the dose appearing in the urine within 24 hours. nih.gov The primary metabolites were identified as glucuronide and sulfate (B86663) conjugates, with approximately 70% being a glucuronide conjugate. nih.gov This suggests that the resorcinol core of this compound is readily available for conjugation.
The general metabolic pathways for this compound are summarized in the table below, based on established metabolic routes for similar chemical structures.
| Metabolic Phase | Reaction Type | Potential Site of Metabolism | Resulting Metabolite |
| Phase I | Hydroxylation | Alkyl side chain (ω, ω-1 positions, gem-dimethyl groups) | Hydroxylated derivatives |
| Phase II | Glucuronidation | Phenolic hydroxyl groups | Glucuronide conjugates |
| Phase II | Sulfation | Phenolic hydroxyl groups | Sulfate conjugates |
Table 1: Postulated Metabolic Pathways of this compound
Influence of Molecular Properties on Pharmacokinetics
The pharmacokinetic profile of this compound derivatives, including their absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by their molecular properties, particularly their high lipophilicity.
The long, branched dimethylheptyl side chain confers significant lipophilicity to the molecule. This high lipophilicity generally leads to:
High Volume of Distribution: Lipophilic compounds tend to distribute extensively into tissues, particularly adipose tissue, leading to a large volume of distribution. This can result in a longer terminal half-life as the compound is slowly released back into circulation from these tissue depots.
Rapid Hepatic Clearance: While seemingly counterintuitive, high lipophilicity can also lead to rapid metabolism. Highly lipophilic compounds readily partition into the lipid bilayers of hepatocytes, making them readily accessible to metabolizing enzymes like CYPs located in the endoplasmic reticulum. nih.gov
Low Oral Bioavailability: The poor aqueous solubility of highly lipophilic compounds can limit their dissolution in the gastrointestinal tract, leading to incomplete absorption and low oral bioavailability.
The gem-dimethyl group on the alkyl side chain can also influence pharmacokinetics by affecting metabolic stability. The steric hindrance provided by this group can shield adjacent parts of the molecule from enzymatic attack, potentially slowing down the rate of metabolism compared to a linear alkyl chain. nih.govmdpi.com This increased metabolic stability can lead to a longer half-life and increased exposure of the parent compound. mdpi.com
The table below illustrates the general influence of key molecular properties on the pharmacokinetic parameters of lipophilic resorcinol derivatives.
| Molecular Property | Influence on Pharmacokinetic Parameter |
| High Lipophilicity | Increased volume of distribution, potentially longer half-life, rapid hepatic metabolism, low oral bioavailability |
| Branched Alkyl Chain (gem-dimethyl group) | Increased metabolic stability due to steric hindrance, potentially longer half-life |
| Phenolic Hydroxyl Groups | Sites for rapid Phase II conjugation (glucuronidation, sulfation), facilitating excretion |
Table 2: Influence of Molecular Properties on Pharmacokinetic Parameters of this compound Derivatives
Considerations for Drug Design
The metabolic and pharmacokinetic characteristics of this compound and its analogs present both opportunities and challenges for drug design. Understanding these properties is crucial for optimizing the therapeutic potential of this class of compounds.
A primary consideration in the design of drugs based on the this compound scaffold is managing its high lipophilicity. While a degree of lipophilicity is often necessary for crossing biological membranes and reaching target receptors, excessive lipophilicity can lead to poor pharmacokinetic properties, including low oral bioavailability and sequestration in adipose tissue. acs.org Strategies to modulate lipophilicity could involve:
Modification of the Alkyl Side Chain: Shortening or introducing polar functional groups into the dimethylheptyl chain could reduce lipophilicity and improve the ADME profile. However, such modifications must be carefully balanced against their potential impact on target receptor binding and potency.
Introduction of Polar Moieties: Adding polar groups to the resorcinol ring, while preserving the phenolic hydroxyls necessary for activity, could also enhance water solubility.
The metabolic stability conferred by the gem-dimethyl group is another important factor in drug design. mdpi.com This structural feature can be exploited to protect the molecule from rapid metabolism, thereby prolonging its duration of action. mdpi.com Medicinal chemists often incorporate gem-dimethyl groups to block metabolically labile sites and improve a compound's pharmacokinetic profile. mdpi.com
Furthermore, understanding the specific CYP isozymes responsible for the metabolism of these compounds is critical for predicting and avoiding potential drug-drug interactions. If a compound is primarily metabolized by a single CYP isoform that is also responsible for the metabolism of other commonly prescribed drugs, there is a risk of competitive inhibition, leading to altered drug levels and potential toxicity.
Key considerations for the rational design of drugs based on the this compound scaffold are summarized below.
| Design Strategy | Rationale | Potential Outcome |
| Modulate Lipophilicity (e.g., alter alkyl chain) | Improve solubility and oral bioavailability, reduce tissue sequestration | Enhanced pharmacokinetic profile |
| Retain or Modify the gem-Dimethyl Group | Enhance metabolic stability, prolong duration of action | Improved in vivo efficacy |
| Identify and Mitigate CYP-mediated Metabolism | Reduce potential for drug-drug interactions | Improved safety profile |
| Prodrug Approaches | Enhance oral absorption of the active compound | Increased bioavailability |
Table 3: Drug Design Considerations for this compound Derivatives
Future Research Directions and Unexplored Avenues
The therapeutic potential of 5-(1,1-Dimethylheptyl)resorcinol, primarily as a key intermediate in the synthesis of cannabinoid derivatives, has laid the groundwork for extensive future research. While its initial exploration has centered on its role as a synthetic building block and its interaction with cannabinoid receptors, numerous avenues remain uncharted. nih.gov The evolution of research in this area points towards a more nuanced understanding of its pharmacological profile, the development of novel therapeutic agents, and the exploration of its utility beyond currently recognized applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1,1-dimethylheptyl)resorcinol, and how do traditional methods compare to modern approaches?
- Methodological Answer : Traditional synthesis involves Friedel-Crafts alkylation and acid-catalyzed cyclization, as described in Adams et al. (1948), using stoichiometric Lewis acids like AlCl₃ . Modern approaches, such as the iodine-mediated one-pot method, combine Friedel-Crafts alkylation, cyclization, and aromatization in a single step, reducing hazardous reagent use. For example, iodine acts as both a catalyst and oxidizing agent, achieving 71% isolated yield for DMH-CBN derivatives . Key parameters include solvent choice (toluene), temperature (reflux), and iodine equivalents (5.0 eq).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard mitigation strategies outlined in safety data sheets:
- Personal Protection : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid environmental release .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Toxicology : Conduct in vitro assays (e.g., Ames test for mutagenicity) to assess acute toxicity .
Q. Which analytical techniques are most effective for quantifying purity and structural verification of this compound?
- Methodological Answer :
- Quantitative NMR (qNMR) : Used to measure reaction yields and confirm regioselectivity in Friedel-Crafts adducts .
- UV-Vis Spectroscopy : Employ chromogenic reagents (e.g., 4-(2-pyridylazo)resorcinol) for trace metal analysis in synthesized batches .
- HPLC : Pair with photodiode array detection to resolve isomers and assess purity (>98%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with enhanced cannabinoid receptor affinity?
- Methodological Answer :
- Parameter Screening : Systematically vary iodine equivalents (1.0–10.0 eq), solvent polarity (toluene vs. DCM), and temperature (25–120°C) to maximize CB1R/CB2R binding .
- Structure-Activity Relationship (SAR) : Introduce substituents at the resorcinol C2 position to modulate receptor interaction. For example, DMH-CBN derivatives show higher CB1R affinity when the cyclohexyl group adopts a trans configuration .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding energies with receptor crystal structures (PDB: 5TGZ) .
Q. How do regulatory classifications (e.g., Schedule I status) impact experimental design for studying this compound?
- Methodological Answer :
- Compliance : Obtain DEA licensure for Schedule I substances in the U.S., requiring rigorous inventory tracking and secure storage .
- Ethical Approvals : Justify compound use in animal studies via IACUC protocols, emphasizing therapeutic potential (e.g., analgesia) over psychoactive effects .
- Sourcing : Partner with DEA-registered suppliers to ensure legal procurement .
Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare receptor binding assays (Ki values) across studies using standardized radioligands (e.g., [³H]CP-55,940) .
- Replication Studies : Control for variables like cell line (CHO vs. HEK293) and incubation time (60–120 min) to validate discrepancies .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) in dose-response curves .
Q. How can intellectual property (IP) landscapes influence the development of novel synthetic methodologies for this compound?
- Methodological Answer :
- Patent Mining : Use tools like Google Patents to identify prior art (e.g., Eli Lilly’s Friedel-Crafts methods) and avoid infringement .
- Novelty Gaps : Focus on green chemistry innovations (e.g., solvent-free mechanochemical synthesis) to circumvent existing claims .
- Freedom-to-Operate (FTO) Analysis : Engage legal experts to evaluate patent expiry dates (e.g., US 3944673 expired in 1993) .
Data Contradiction Analysis
Q. Why do yields vary significantly between iodine-mediated and traditional Lewis acid methods for synthesizing this compound?
- Methodological Answer :
- Catalyst Efficiency : Iodine’s dual role (catalyst and oxidizer) reduces side reactions vs. AlCl₃, which hydrolyzes in aqueous workups .
- Side Products : Traditional methods generate more byproducts (e.g., di-alkylated resorcinol), requiring column chromatography for purification .
- Reaction Monitoring : Use TLC (silica gel, hexane:EtOAc 4:1) to track intermediate formation and optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
